amine hydrochloride CAS No. 1609407-81-9](/img/structure/B3107400.png)

[3-(2-Methoxyphenoxy)propyl](methyl)amine hydrochloride

Descripción general

Descripción

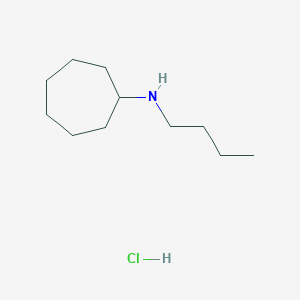

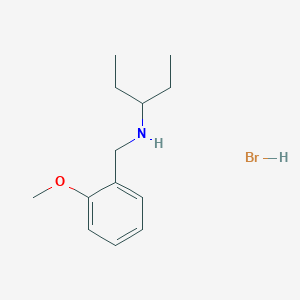

“3-(2-Methoxyphenoxy)propylamine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2 . It has an average mass of 195.258 Da and a monoisotopic mass of 195.125931 Da . The compound is also known by other names such as “1-Propanamine, 3- (2-methoxyphenoxy)-N-methyl-” and “3- (2-Methoxyphenoxy)-N-methyl-1-propanamine” among others .

Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenoxy)propylamine hydrochloride” consists of a propyl chain attached to a methoxyphenyl group and a methylamine group . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Physical And Chemical Properties Analysis

“3-(2-Methoxyphenoxy)propylamine hydrochloride” has a density of 1.0±0.1 g/cm3, a boiling point of 291.0±20.0 °C at 760 mmHg, and a flash point of 118.3±11.2 °C . It has a molar refractivity of 57.1±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 195.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Molecular Structure and Properties Analysis

Research into similar compounds, such as 2-[(phenylamino)methyl]phenol and its derivatives, has provided insights into the molecular structure, properties, and potential applications of 3-(2-Methoxyphenoxy)propylamine hydrochloride. Theoretical and experimental investigations have focused on understanding the electronic and optical properties, absorption wavelengths, excitation energy, dipole moment, and molecular electrostatic potential (MEP) of these compounds. For example, studies involving the theoretical analysis of molecular orbital studies, including hardness, chemical potential, electrophilicity, and Fukui function analysis, have been conducted to understand the electronic and energetic behaviors of similar molecular structures (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Synthesis and Chemical Reactions

The synthesis and chemical reactivity of compounds related to 3-(2-Methoxyphenoxy)propylamine hydrochloride have been explored, with studies detailing reactions such as the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with various amines, demonstrating the formation of target amides and the influence of different chemical environments on these reactions (Novakov et al., 2017).

Applications in Material Science

Compounds with similar structures have been investigated for their potential applications in material science, such as the use of amine derivatives as effective corrosion inhibitors for metals in harsh environments. These studies involve the synthesis of specific amine compounds and their application on mild steel surfaces to investigate their protective capabilities and mechanisms of action (Boughoues et al., 2020).

Potential Biological Activities

Research into structurally similar compounds has also explored potential biological activities, including the synthesis and evaluation of compounds for their cytotoxic properties against various cancer cell lines. These studies focus on understanding the biological mechanisms and effectiveness of these compounds as potential therapeutic agents (Pettit et al., 2003).

Safety and Hazards

“3-(2-Methoxyphenoxy)propylamine hydrochloride” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Met. Corr. 1, Skin Corr. 1A, Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2;/h3-4,6-7,12H,5,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPUXPVLYRVVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)

![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)

amine hydrobromide](/img/structure/B3107423.png)

amine hydrobromide](/img/structure/B3107427.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)